

Nifekalant's Impact on Transmural Dispersion of Repolarization: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nifekalant

Cat. No.: B1678771

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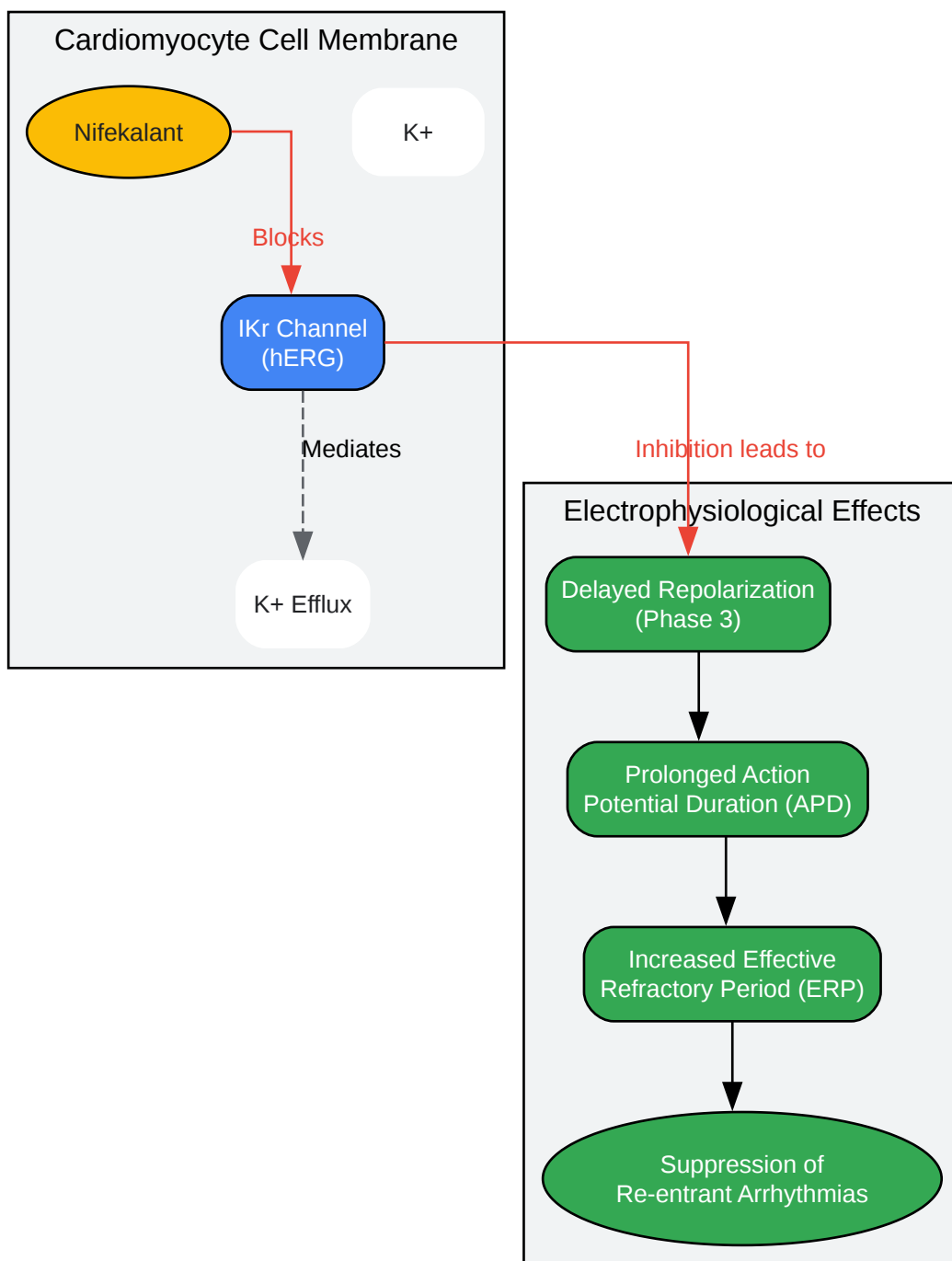
For Researchers, Scientists, and Drug Development Professionals

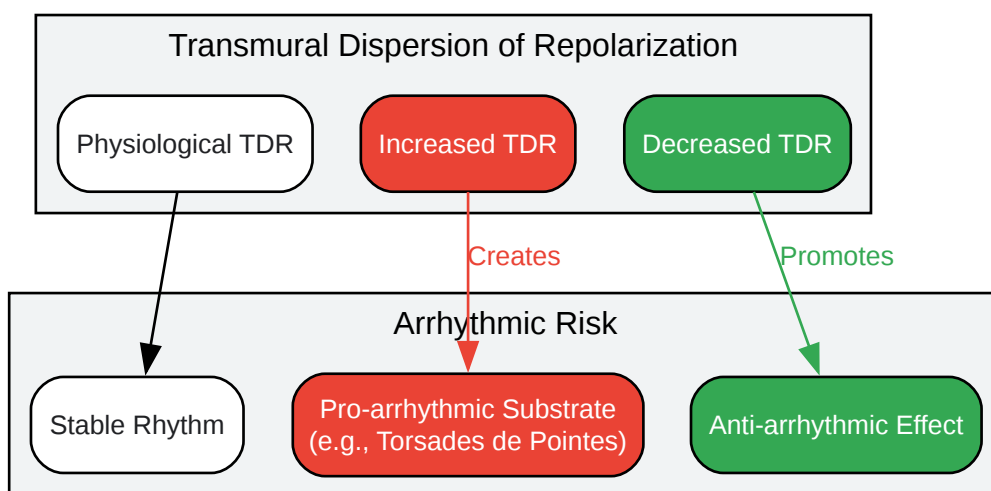
Executive Summary

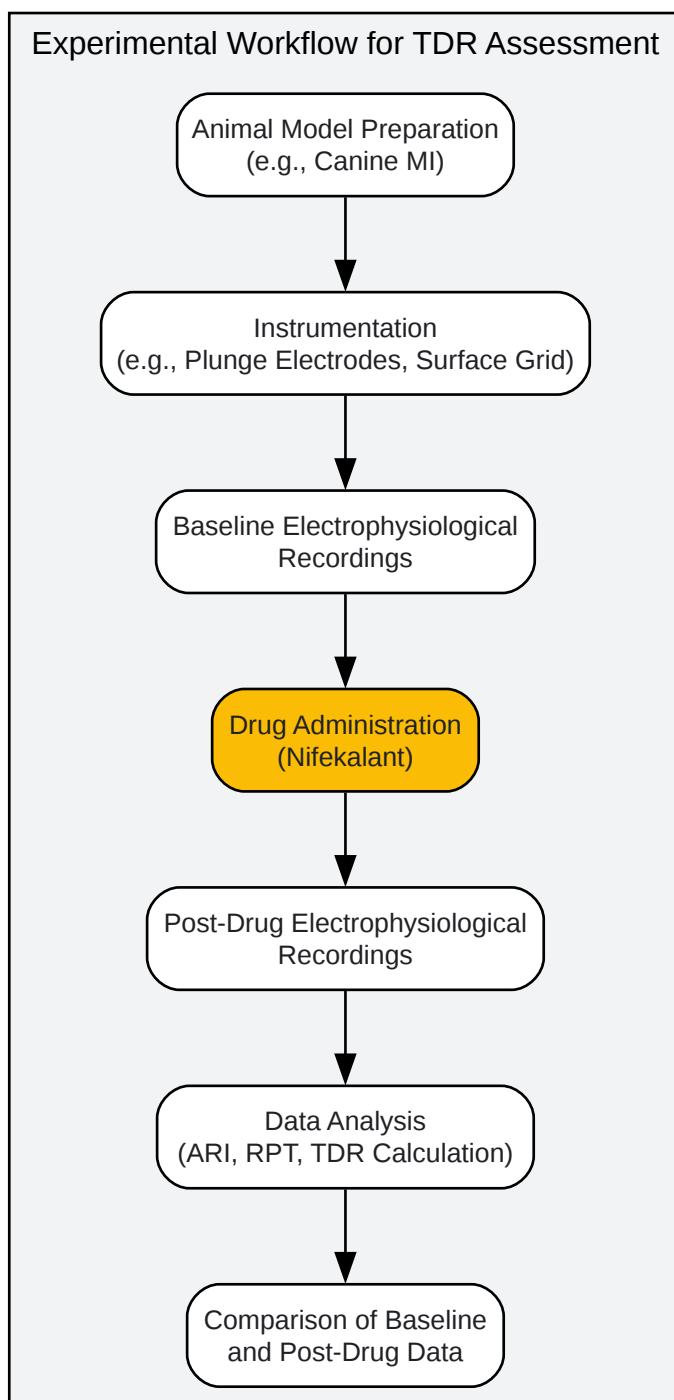
Nifekalant, a class III antiarrhythmic agent, primarily exerts its therapeutic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential.^[1] This mechanism, while effective in treating life-threatening ventricular tachyarrhythmias, also carries the potential to modulate the transmural dispersion of repolarization (TDR), a critical factor in cardiac arrhythmogenesis. An increase in TDR is pro-arrhythmic, while a decrease is generally considered anti-arrhythmic. This technical guide provides a comprehensive overview of the current understanding of **Nifekalant**'s impact on TDR, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms. The available data presents a complex picture, with evidence suggesting that **Nifekalant** can either decrease or increase TDR depending on the specific pathophysiological context.

Mechanism of Action: IKr Blockade

Nifekalant is a pure potassium channel blocker with high selectivity for the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG).^[1] The IKr current plays a crucial role in phase 3 of the cardiac action potential, contributing to the repolarization of ventricular myocytes. By inhibiting this current, **Nifekalant** delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period of the myocardium.^[1] This is the primary mechanism by which **Nifekalant** suppresses re-entrant arrhythmias.







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References

- 1. Ischemic ventricular arrhythmias during heart failure: a canine model to replicate clinical events - PubMed [pubmed.ncbi.nlm.nih.gov]
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